1-(4-methylphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]methanesulfonamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-1-(4-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2S2/c1-18-6-8-19(9-7-18)17-29(26,27)24-14-23(22-11-13-28-16-22)25-12-10-20-4-2-3-5-21(20)15-25/h2-9,11,13,16,23-24H,10,12,14-15,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSOVJXWXPBVKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)NCC(C2=CSC=C2)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-methylphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]methanesulfonamide , often referred to as P194-1266 , is a complex organic molecule with potential therapeutic applications. Its structure suggests a multifaceted mechanism of action, particularly in the context of neurological and oncological diseases. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of P194-1266 is , with a molecular weight of approximately 422.54 g/mol. The compound features a sulfonamide group, which is known for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H26N2O2S |
| Molecular Weight | 422.54 g/mol |
| LogP (Partition Coefficient) | 3.462 |
| Solubility | Poorly soluble in water |
| pKa | 10.83 |
P194-1266 exhibits inhibitory activity against beta-catenin signaling , a pathway implicated in various cancers and neurodegenerative diseases. By modulating this pathway, the compound may influence cell proliferation and differentiation.
Pharmacological Effects
- Anticancer Activity : Studies indicate that compounds targeting beta-catenin can reduce tumor growth in various cancer models. P194-1266 has been included in screening libraries for its potential as an anticancer agent.
- Neuroprotective Effects : The tetrahydroisoquinoline moiety is associated with neuroprotective properties. Research suggests that similar compounds can mitigate oxidative stress and apoptosis in neuronal cells.
- Anti-inflammatory Properties : The thiophene ring may contribute to anti-inflammatory effects, potentially making P194-1266 useful in treating inflammatory conditions.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of P194-1266:
- In Vitro Studies : In vitro assays demonstrated that related sulfonamide compounds inhibited cell proliferation in colorectal cancer cell lines by disrupting beta-catenin signaling pathways .
- Animal Models : In vivo studies using mouse models showed that administration of related tetrahydroisoquinoline derivatives resulted in reduced tumor size and improved survival rates .
- Neuroprotective Studies : Research on tetrahydroisoquinoline derivatives indicated significant neuroprotective effects against oxidative stress-induced apoptosis in neuronal cultures .
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of this compound. The following table summarizes findings from various research studies:
Case Study: Antitumor Activity
One specific study evaluated the compound's efficacy against a panel of cancer cell lines through the National Cancer Institute's Developmental Therapeutics Program. The results indicated that the compound inhibited cell growth significantly, suggesting its potential as a lead compound for further development in cancer therapy .
Antimicrobial Applications
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. A recent study focused on synthesizing new derivatives based on sulfonamide structures and assessing their antimicrobial activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide Derivatives with Heterocyclic Moieties
The target compound shares structural motifs with sulfonamide-triazole hybrids (e.g., compounds [7–9] from ). Key comparisons include:
Sulfonylurea Herbicides ()
For example:
- Functional Groups: Both contain sulfonamide linkers, but sulfonylureas integrate triazine rings, whereas the target compound uses tetrahydroisoquinoline.
- Synthetic Flexibility : Sulfonylureas are synthesized via sulfonylation of urea precursors , whereas the target compound likely employs alkylation or nucleophilic substitution for its ethyl-thiophene moiety.
Amine-Containing Sulfonamides ()
The compound in , (1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-N-((R)-1-phenylprop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine, shares a tetrahydroisoquinoline-like amine scaffold but lacks the sulfonamide group. This highlights the pharmacological versatility of amine-sulfonamide hybrids, where sulfonamide addition can enhance target binding or solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
